Bradykinin B1 Receptor Antagonist Pharmacophore: 2-Methyl Substitution Defines a Distinct Patent-Scaffold Space from 4-Substituted Analogs
The patent disclosure US20130029991 explicitly claims phenylsulfamoyl benzamide derivatives of formula (I) as selective bradykinin B1 antagonists, wherein the benzamide core can bear a C1-C4 alkyl group at R1 – precisely the position occupied by the 2-methyl group in the target compound. This 2-methyl substitution pattern is structurally divergent from the 4-phenylsulfamoyl benzamide architecture of TH257 and related LIMK inhibitors, which are not claimed in the bradykinin patent space. No head-to-head B1 receptor binding data are available for 2-Methyl-5-(phenylsulfamoyl)benzamide; however, the patent establishes that the 2-alkyl-5-phenylsulfamoyl scaffold is selected for B1 antagonism, whereas the 4-phenylsulfamoyl scaffold (as in TH257) is selected for LIMK inhibition – a clear target-pathway differentiation [1].
| Evidence Dimension | Target pathway assignment by patent scaffold class |
|---|---|
| Target Compound Data | 2-Methyl-5-(phenylsulfamoyl)benzamide: claimed within general formula (I) of bradykinin B1 antagonist patent US20130029991 |
| Comparator Or Baseline | TH257 (N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide): LIMK1/2 inhibitor, not claimed in bradykinin B1 patent family |
| Quantified Difference | Patented target class: B1 receptor (inflammatory pain) vs. LIMK1/2 (cytoskeletal regulation). Quantitative receptor binding data for target compound: not publicly available. |
| Conditions | Patent claims analysis; no direct experimental comparison between the two compounds |
Why This Matters
For research programs targeting bradykinin B1-mediated inflammation, 2-Methyl-5-(phenylsulfamoyl)benzamide is the scaffold-appropriate choice, while TH257 and other 4-substituted analogs address entirely different biology.
- [1] Beke G, Bozo E, Farkas S, et al. New Phenylsulfamoyl Benzamide Derivatives as Bradykinin Antagonists. United States Patent Application US20130029991 A1, published January 31, 2013. View Source
